Benzyl beta-D-xylobioside pentaacetate
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Overview
Description
The compound “Benzyl beta-D-xylobioside pentaacetate” is a complex carbohydrate derivative It is characterized by the presence of multiple acetyl groups and xylose residues linked through beta-1,4 glycosidic bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzyl beta-D-xylobioside pentaacetate” typically involves the stepwise acetylation of xylose residues. The process begins with the protection of hydroxyl groups, followed by selective acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often include maintaining a temperature range of 0-25°C to ensure selective acetylation.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process includes the use of high-purity reagents and solvents, along with stringent quality control measures to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
“Benzyl beta-D-xylobioside pentaacetate” undergoes various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to remove acetyl groups, yielding deacetylated xylose derivatives.
Substitution: Acetyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or amine reagents under basic conditions.
Major Products
The major products formed from these reactions include deacetylated xylose derivatives, carboxylated xylose, and substituted xylose compounds.
Scientific Research Applications
“Benzyl beta-D-xylobioside pentaacetate” has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of biodegradable materials and as a precursor for the synthesis of bio-based polymers.
Mechanism of Action
The mechanism by which “Benzyl beta-D-xylobioside pentaacetate” exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The acetyl groups and xylose residues play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound’s ability to form stable complexes with proteins and other biomolecules is central to its biological activity.
Comparison with Similar Compounds
Similar Compounds
GalNAc(b1-4)GlcA(b1-3)Gal(b1-3)Gal(b1-4)Xyl: Another complex carbohydrate with similar glycosidic linkages but different sugar residues.
UDP-Gal GlcNAc-R β1,4-galactosyltransferase: An enzyme involved in the synthesis of similar glycosidic linkages.
Uniqueness
“Benzyl beta-D-xylobioside pentaacetate” is unique due to its specific pattern of acetylation and the presence of multiple xylose residues. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxyoxan-3-yl]oxyoxan-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O14/c1-14(28)36-20-12-35-27(25(40-18(5)32)22(20)37-15(2)29)41-21-13-34-26(33-11-19-9-7-6-8-10-19)24(39-17(4)31)23(21)38-16(3)30/h6-10,20-27H,11-13H2,1-5H3/t20-,21-,22+,23+,24-,25-,26-,27+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQRDHAKXBAWPA-NGLCIPOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O14 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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